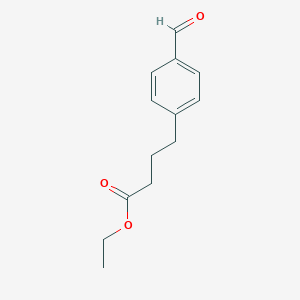

Ethyl 4-(4-formylphenyl)butanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-formylphenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-2-16-13(15)5-3-4-11-6-8-12(10-14)9-7-11/h6-10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMKFRKKGZICMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631307 | |

| Record name | Ethyl 4-(4-formylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177736-20-8 | |

| Record name | Ethyl 4-(4-formylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 4 Formylphenyl Butanoate

Butanoate Chain Formation Strategies

The construction of the butanoate chain in Ethyl 4-(4-formylphenyl)butanoate can be effectively achieved through methodologies centered around the Reformatsky reaction and its modern variants. These methods utilize organozinc reagents, which are characteristic of the Reformatsky reaction, to form the crucial carbon-carbon bond between the aromatic ring and the butanoate moiety. Two primary strategies emerge: a direct coupling approach via a Negishi cross-coupling reaction and a more classical, multi-step sequence involving the initial formation of a β-hydroxy ester.

Direct Coupling via Negishi Cross-Coupling

A contemporary and efficient method for the synthesis of this compound is the Negishi cross-coupling reaction. This reaction, while a named reaction in its own right, is mechanistically related to the Reformatsky reaction as it employs a pre-formed or in situ generated organozinc reagent. In this one-step approach, an organozinc reagent derived from ethyl 4-bromobutanoate is coupled with 4-bromobenzaldehyde (B125591) in the presence of a palladium catalyst.

The organozinc intermediate is typically prepared by the transmetallation of ethyl 4-bromobutanoate with zinc dust. The subsequent palladium-catalyzed cross-coupling with 4-bromobenzaldehyde directly forms the carbon-carbon bond at the desired position on the aromatic ring, yielding this compound in high yield. A notable advantage of this method is its directness and efficiency, providing the target molecule in a single synthetic operation.

Table 1: Key Parameters for the Negishi Cross-Coupling Synthesis of this compound

| Parameter | Details |

|---|---|

| Aryl Halide | 4-bromobenzaldehyde |

| Alkyl Halide | Ethyl 4-bromobutanoate |

| Metal | Zinc |

| Catalyst | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride |

| Solvent System | Tetrahydrofuran (B95107) (THF) / 1,3-Dimethyl-2-imidazolidinone (DMI) |

| Temperature | 25-50°C |

| Reported Yield | 87% |

Multi-step Synthesis via a Classical Reformatsky Reaction

A more traditional, three-step synthetic pathway to this compound can also be envisioned, employing the classical Reformatsky reaction as the initial key step. This sequence offers a modular approach to building the butanoate chain.

Step 1: Reformatsky Reaction of 4-formylbenzaldehyde

The synthesis commences with the reaction of 4-formylbenzaldehyde with an organozinc reagent generated from ethyl bromoacetate. wikipedia.orgbyjus.com This is the quintessential Reformatsky reaction, where the organozinc enolate adds to the aldehyde carbonyl group to form a β-hydroxy ester, in this case, ethyl 3-hydroxy-3-(4-formylphenyl)propanoate. wikipedia.org The reaction is typically carried out in an inert solvent such as diethyl ether or tetrahydrofuran (THF) with activated zinc dust. byjus.com

Step 2: Dehydration of the β-Hydroxy Ester

The resulting β-hydroxy ester from the Reformatsky reaction is then subjected to dehydration to introduce a double bond, yielding an α,β-unsaturated ester, (E)-Ethyl 3-(4-formylphenyl)acrylate. This elimination reaction is commonly achieved under acidic conditions or by using specific dehydrating agents.

Step 3: Catalytic Hydrogenation

The final step involves the catalytic hydrogenation of the α,β-unsaturated ester. This reduction of the carbon-carbon double bond saturates the chain, affording the desired product, this compound. A variety of catalysts can be employed for this transformation, with palladium on carbon (Pd/C) being a common and effective choice, typically using hydrogen gas in a suitable solvent like ethanol (B145695).

Table 2: Overview of the Multi-step Synthesis via Classical Reformatsky Reaction

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Reformatsky Reaction | 4-formylbenzaldehyde, Ethyl bromoacetate, Zinc dust, THF | Ethyl 3-hydroxy-3-(4-formylphenyl)propanoate |

| 2 | Dehydration | Acid catalyst (e.g., H₂SO₄) or other dehydrating agents | (E)-Ethyl 3-(4-formylphenyl)acrylate |

| 3 | Catalytic Hydrogenation | H₂, Palladium on carbon (Pd/C), Ethanol | this compound |

This multi-step approach, while longer than the direct coupling method, relies on well-established and robust reactions in organic synthesis.

Chemical Reactivity and Transformation Studies of Ethyl 4 4 Formylphenyl Butanoate

Reactivity of the Aldehyde Functional Group

The aldehyde group in ethyl 4-(4-formylphenyl)butanoate is a primary site for various chemical modifications, including carbon-carbon bond formation, oxidation, and reduction.

Carbonyl Condensation Reactions (e.g., Knoevenagel reactions)

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.comwikipedia.org This reaction is a cornerstone of C-C bond formation. scite.ai In the context of this compound, the aldehyde functionality readily participates in Knoevenagel condensations with various active methylene (B1212753) compounds. These reactions are typically catalyzed by a weak base. wikipedia.orgthermofisher.com

The reaction of this compound with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine (B6355638) or an ionic liquid, leads to the formation of α,β-unsaturated products. The removal of water, often through azeotropic distillation, helps drive the reaction toward the product. thermofisher.com

Table 1: Examples of Knoevenagel Condensation Reactions

| Active Methylene Compound | Catalyst | Product |

| Malononitrile | Piperidine | Ethyl 4-(4-(2,2-dicyanovinyl)phenyl)butanoate |

| Ethyl cyanoacetate | Morpholine/Acetic Acid | Ethyl 2-cyano-3-(4-(4-ethoxycarbonylbutyl)phenyl)acrylate |

| Thiobarbituric acid | Piperidine | 5-((4-(4-ethoxycarbonylbutyl)phenyl)methylene)thiobarbituric acid |

This table presents plausible reaction products based on established Knoevenagel condensation mechanisms.

Oxidation Reactions to Carboxylic Acids

The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 4-(4-carboxy-phenyl)butyric acid ethyl ester. This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion.

Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) in a basic solution or chromic acid (H₂CrO₄). The reaction with potassium permanganate typically involves heating the mixture, followed by acidification to protonate the resulting carboxylate salt.

Table 2: Oxidation of this compound

| Oxidizing Agent | Reaction Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic solution, heat, then acid workup | 4-(4-Carboxyphenyl)butanoic acid ethyl ester |

| Chromic Acid (H₂CrO₄) | Jones' reagent (CrO₃ in aqueous H₂SO₄/acetone) | 4-(4-Carboxyphenyl)butanoic acid ethyl ester |

This table illustrates typical conditions for the oxidation of aldehydes to carboxylic acids.

Reduction Reactions to Hydroxyl Groups

The aldehyde functional group can be selectively reduced to a primary alcohol, affording ethyl 4-(4-hydroxymethylphenyl)butanoate. This reduction can be accomplished using a variety of reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, as it typically does not reduce the ester functionality. The reaction is generally carried out in an alcoholic solvent such as ethanol (B145695) or methanol (B129727) at room temperature. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ester.

Table 3: Reduction of this compound

| Reducing Agent | Reaction Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | Ethyl 4-(4-hydroxymethylphenyl)butanoate |

| Catalytic Hydrogenation (H₂/Pd-C) | Hydrogen gas, Palladium on carbon catalyst | Ethyl 4-(4-hydroxymethylphenyl)butanoate |

This table outlines common methods for the selective reduction of aldehydes.

Reactivity of the Ester Functional Group

The ester group in this compound also undergoes characteristic reactions, such as transesterification and hydrolysis.

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base.

For instance, reacting this compound with an excess of methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) will produce mthis compound and ethanol. The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion.

Table 4: Transesterification of this compound

| Alcohol | Catalyst | Product |

| Methanol | Sulfuric Acid (H₂SO₄) | Mthis compound |

| Propanol | Sodium Propoxide | Propyl 4-(4-formylphenyl)butanoate |

This table provides examples of transesterification reactions.

Hydrolysis Reactions to Carboxylic Acids

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. orgoreview.comlibretexts.org This reaction can be catalyzed by either an acid or a base. chemguide.co.uk

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium reaction. chemguide.co.uk Heating this compound with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid, will yield 4-(4-formylphenyl)butanoic acid and ethanol. chemguide.co.uk

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. openstax.org Treatment of the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH), followed by acidification, will also produce 4-(4-formylphenyl)butanoic acid.

Table 5: Hydrolysis of this compound

| Catalyst | Reaction Conditions | Product |

| Acid (e.g., H₂SO₄) | Excess water, heat | 4-(4-Formylphenyl)butanoic acid and Ethanol |

| Base (e.g., NaOH) | Aqueous solution, heat, then acid workup | 4-(4-Formylphenyl)butanoic acid and Ethanol |

This table summarizes the conditions and products of ester hydrolysis.

Transformations on the Aromatic Ring

The aromatic core of this compound is a key structural feature that dictates its reactivity in a variety of chemical transformations. The benzene (B151609) ring is substituted with two groups in a para arrangement: a deactivating formyl group (-CHO) and a weakly activating alkylbutanoate chain. The interplay of the electronic effects of these substituents governs the potential and outcome of reactions on the aromatic ring.

Electrophilic Aromatic Substitution Potentials

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. latech.edu In these reactions, the benzene ring acts as a nucleophile, attacking an electrophile (E⁺), which results in the replacement of an aromatic hydrogen atom with the electrophile. latech.edu The reactivity of the ring and the orientation of the incoming electrophile are profoundly influenced by the substituents already present.

The two substituents on the this compound ring have opposing electronic effects.

Formyl Group (-CHO): The carbonyl group is strongly deactivating due to its electron-withdrawing resonance and inductive effects. It pulls electron density away from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. organicchemistrytutor.com Aldehyde groups are categorized as moderately to strongly deactivating and are meta-directors. organicchemistrytutor.comlibretexts.org This means they direct incoming electrophiles to the positions meta to themselves.

Ethyl 4-butanoate Group: This substituent is connected to the ring via a saturated four-carbon chain (-CH₂CH₂CH₂COOEt). As an alkyl group, it has a weak electron-donating inductive effect, which slightly activates the ring. Activating groups are typically ortho, para-directors. organicchemistrytutor.comlibretexts.org

Given the para substitution pattern of the starting material, the directing effects of the two groups must be considered in tandem. The powerful deactivating and meta-directing effect of the formyl group is the dominant influence on the regioselectivity of EAS reactions. The positions ortho to the formyl group (and meta to the butanoate chain) are strongly deactivated. Conversely, the positions meta to the formyl group (and ortho to the butanoate chain) are the most favorable sites for electrophilic attack, as they are less deactivated.

Therefore, electrophilic substitution on this compound is predicted to occur at the positions meta to the formyl group.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Reactivity Effect on Ring | Directing Influence |

| -CHO (Formyl) | Carbonyl | Strongly Deactivating | meta |

| -R (Alkyl) | Alkyl | Weakly Activating | ortho, para |

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. latech.edu For this compound, these reactions would require forcing conditions due to the deactivating nature of the formyl group and would yield predominantly the 3-substituted product. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield Ethyl 4-(4-formyl-3-nitrophenyl)butanoate. latech.edulibretexts.org

Nucleophilic Aromatic Substitution on Activated Phenyl Analogs

Nucleophilic Aromatic Substitution (NAS) is a reaction in which a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. Unlike EAS, NAS is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. latech.edu These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. latech.edu

This compound itself does not have a suitable leaving group and is therefore not primed for NAS reactions. However, halogenated analogs of this compound would be activated towards nucleophilic attack by the potent electron-withdrawing formyl group.

For a hypothetical analog such as Ethyl 4-(2-chloro-4-formylphenyl)butanoate , the formyl group is located para to the chlorine atom. This arrangement strongly activates the ring for NAS. A nucleophile (e.g., an alkoxide, amine, or thiolate) would readily attack the carbon atom bearing the chlorine, leading to its displacement. The formyl group stabilizes the intermediate carbanion through resonance, lowering the activation energy for the substitution. latech.edu

Table 2: Activation of Aryl Halides for Nucleophilic Aromatic Substitution by an Ortho/Para Formyl Group

| Reactant Structure (Hypothetical) | Leaving Group | Activating Group (-CHO) Position | Susceptibility to NAS | Example Nucleophile |

| Ethyl 4-(2-chloro-4-formylphenyl)butanoate | -Cl | para | High | RO⁻, R₂NH, RS⁻ |

| Ethyl 4-(3-chloro-4-formylphenyl)butanoate | -Cl | meta | Low | N/A |

The efficiency of NAS reactions is highly dependent on the nature and position of the electron-withdrawing group. Groups that deactivate a ring for EAS will activate it for NAS, and they direct the incoming nucleophile to the ortho and para positions. latech.edu

Strategies for Aryl Halide Formation for Subsequent Coupling Reactions

The synthesis of more complex molecules often relies on cross-coupling reactions, such as the Suzuki or Heck reactions, which require an aryl halide or triflate as a starting material. Therefore, the introduction of a halogen atom onto the aromatic ring of this compound is a critical strategic transformation.

The most direct method for forming an aryl halide from this compound is through electrophilic halogenation. As discussed in section 3.3.1, the strong deactivating effect of the meta-directing formyl group will dictate the regiochemical outcome of the reaction.

Direct Halogenation:

Bromination: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) would introduce a bromine atom onto the ring. latech.edu

Chlorination: Similarly, reaction with chlorine (Cl₂) and a catalyst such as iron(III) chloride (FeCl₃) would yield the corresponding aryl chloride. latech.edu

In both cases, the substitution is expected to occur at the position meta to the formyl group, yielding Ethyl 4-(3-halo-4-formylphenyl)butanoate .

An alternative approach found in synthetic routes for similar compounds involves starting the synthesis with a pre-halogenated building block. For example, one could synthesize the target molecule's backbone from 4-bromobenzaldehyde (B125591) or an ethyl 4-(halophenyl)butanoate precursor. This strategy offers better control over the regiochemistry, especially if substitution patterns are desired that are not accessible through direct electrophilic substitution on the final molecule.

Table 3: Reagents for Electrophilic Aromatic Halogenation

| Halogenation Type | Reagents | Electrophile (or equivalent) | Expected Product with this compound |

| Bromination | Br₂ / FeBr₃ | "Br⁺" (polarized Br₂) | Ethyl 4-(3-bromo-4-formylphenyl)butanoate |

| Chlorination | Cl₂ / FeCl₃ | "Cl⁺" (polarized Cl₂) | Ethyl 4-(3-chloro-4-formylphenyl)butanoate |

| Iodination | I₂ / Oxidizing Agent (e.g., CuCl₂) | I⁺ | Ethyl 4-(3-iodo-4-formylphenyl)butanoate |

Derivatives and Analogs of Ethyl 4 4 Formylphenyl Butanoate

Synthesis of Structurally Modified Analogs

The generation of structurally modified analogs of Ethyl 4-(4-formylphenyl)butanoate involves targeted chemical reactions that alter specific parts of the molecule. Key strategies include introducing substituents to the phenyl ring, modifying the aliphatic chain, and varying the ester functional group.

Phenyl Ring Substituted Derivatives (e.g., Hydroxy, Methoxy (B1213986), Fluoro, Acetamido, Trifluoromethyl)

The synthesis of derivatives with substituents on the phenyl ring can be achieved by using appropriately substituted starting materials in established synthetic routes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful methods for forming the crucial carbon-carbon bond between the phenyl ring and the butanoate precursor. thieme-connect.dewikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling, for instance, involves the reaction of an aryl halide with an organoboron compound. wikipedia.orglibretexts.org To synthesize analogs of this compound, one could start with a substituted 4-halobenzaldehyde (e.g., 4-bromo-2-fluorobenzaldehyde (B134337) or 4-bromo-2-methoxybenzaldehyde) and couple it with a butanoate derivative containing a boronic acid or ester. The reaction is typically catalyzed by a palladium complex in the presence of a base. libretexts.org This approach allows for the introduction of a wide array of functional groups onto the phenyl ring. While specific examples for each substituent on the core structure are not extensively detailed in dedicated literature, the general applicability of this method is well-established for creating substituted biaryls and related structures. researchgate.netnih.gov

For example, a general pathway could involve:

Starting Materials : A substituted 4-bromobenzaldehyde (B125591) (bearing a fluoro, methoxy, or trifluoromethyl group) and an ethyl butanoate derivative with a boronic ester functional group.

Catalyst System : A palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. wikipedia.orglibretexts.org

Conditions : The reaction is run in the presence of a base (e.g., K₂CO₃ or Na₂CO₃) in a suitable solvent mixture, often involving water. researchgate.net

While direct synthesis of a hydroxy-substituted analog is feasible, the hydroxyl group may require protection during the coupling reaction to prevent side reactions. A related, though structurally distinct, compound, Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, is synthesized not by C-C coupling but via Williamson ether synthesis between 2,4-dihydroxybenzaldehyde (B120756) and ethyl 4-bromobutyrate. chemicalbook.com Similarly, a benzyl (B1604629) ester analog with a methoxy substituent, Benzyl 4-(4-formyl-3-methoxyphenoxy)butanoate, has also been documented. nih.gov

Table 1: General Strategies for Phenyl Ring Substitution

| Substitution Type | General Synthetic Approach | Key Reagents and Conditions |

|---|---|---|

| Fluoro, Methoxy, Trifluoromethyl | Suzuki-Miyaura Cross-Coupling | Substituted 4-halobenzaldehyde, Butanoate-boronic ester, Palladium catalyst, Base |

| Hydroxy | Suzuki-Miyaura with Protected Group | Hydroxy-substituted 4-halobenzaldehyde (with protecting group), Butanoate-boronic ester, Palladium catalyst, Base, Deprotection step |

| Acetamido | Modification of an Amino Precursor | Synthesis of an amino-substituted analog followed by acetylation with acetic anhydride (B1165640) or acetyl chloride |

Butanoate Chain Modifications

Modifications to the four-carbon butanoate chain introduce additional functional groups, altering the molecule's steric and electronic properties. One notable example is the synthesis of ethyl 4-phenyl-4-oxo-2-((S)-1-phenethylamino)butanoate. google.com This compound features two significant modifications to the butanoate backbone: an oxo group at the C4 position (adjacent to the phenyl ring) and an amino group at the C2 position.

The synthesis is achieved through a multi-component Mannich-type reaction involving acetophenone, ethyl glyoxylate, and (S)-phenethylamine in the presence of a catalyst like L-proline. This reaction constructs the C-C and C-N bonds on the butanoate chain in a controlled manner. google.com Other potential modifications could involve introducing unsaturation, as seen in the Heck reaction, where aryl halides are coupled with alkenes. thieme-connect.dewikipedia.org For example, reacting 4-bromobenzaldehyde with an appropriate unsaturated ester could yield an analog with a double bond in the side chain. thieme-connect.de

Table 2: Examples of Butanoate Chain Modifications

| Modified Compound | Introduced Functional Groups | Synthetic Method | Starting Materials |

|---|---|---|---|

| Ethyl 4-phenyl-4-oxo-2-((S)-1-phenethylamino)butanoate | Oxo group (C4), Amino group (C2) | Mannich-type reaction | Acetophenone, Ethyl glyoxylate, (S)-Phenethylamine |

| Ethyl 4-arylcrotonates (general class) | Alkene (double bond) | Heck Reaction | Aryl halide (e.g., 4-bromobenzaldehyde), Methyl (E)-4-bromobut-2-enoate (followed by transesterification if needed) |

Variations of the Ester Group (e.g., Benzyl Esters, other Alkyl Esters)

The ethyl ester of this compound can be replaced with other alkyl or aryl esters, a common strategy to modify a compound's properties. The synthesis of these analogs is typically straightforward, involving the esterification of the parent carboxylic acid, 4-(4-formylphenyl)butanoic acid.

This can be accomplished by reacting the carboxylic acid with the desired alcohol (e.g., benzyl alcohol, methanol (B129727), or isopropanol) under acidic conditions (e.g., using sulfuric acid or p-toluenesulfonic acid as a catalyst). A documented example of an alternative ester is Benzyl 4-(4-formyl-3-methoxyphenoxy)butanoate, which incorporates a benzyl ester group. nih.gov This highlights that variations in the ester moiety can be combined with other structural modifications, such as substitutions on the phenyl ring.

Functionalization Strategies for Enhanced Molecular Complexity

The aldehyde and butanoate functionalities of this compound provide reactive handles for building more complex molecules, including heterocyclic systems and polyfunctionalized compounds.

Incorporation into Heterocyclic Architectures

The formyl group (aldehyde) is a key functional group for the construction of heterocyclic rings. It can react with various dinucleophiles in condensation reactions to form a wide range of heterocyclic structures. For instance, formyl-phenyl precursors are used in the synthesis of thiazole (B1198619) derivatives. google.com A patented process describes the reaction of 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester with reagents to form a cyano group, which is a precursor for the drug Febuxostat. google.com

Another general strategy involves the reaction of an aldehyde with compounds containing amine and active methylene (B1212753) groups or other nucleophiles to build rings like pyridines, pyrimidines, or pyrazoles. dntb.gov.ua The synthesis of thiazolyl α-aminophosphonate derivatives from ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate demonstrates how the formyl group can be used in a one-pot Kabachnik–Fields reaction to attach a complex side chain that itself contains a heterocyclic phosphonate (B1237965) structure. researchgate.net The synthesis of four-membered heterocycles like azetidines often involves intramolecular cyclization, which could be a potential transformation pathway for derivatives of the title compound. nih.govrsc.orgyoutube.com

Formation of Polyfunctionalized Compounds

Polyfunctionalized compounds, which contain multiple reactive groups, can be generated from this compound by combining several modification strategies. The inherent aldehyde and ester groups mean the parent molecule is already difunctional.

Examples of further functionalization include:

Thiazole Derivatives : The synthesis of Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate results in a molecule containing an ester, a cyano group, an ether linkage, and a thiazole ring, in addition to the core phenyl structure. google.com

Amino-Oxo Butanoates : The previously mentioned ethyl 4-phenyl-4-oxo-2-((S)-1-phenethylamino)butanoate is a polyfunctionalized molecule with ester, ketone, and secondary amine groups. google.com

These examples show how the initial framework can be elaborated through sequential or multi-component reactions to build significant molecular complexity, yielding compounds with a high density of functional groups for further chemical exploration or for use in various applications.

Mechanistic Investigations in Reactions Involving Ethyl 4 4 Formylphenyl Butanoate

Elucidation of Reaction Mechanisms for Key Transformations

The formation and reactions of Ethyl 4-(4-formylphenyl)butanoate are governed by well-established organic chemistry principles. Key transformations include its synthesis via esterification and reactions involving the electrophilic formyl group.

One primary synthetic route is the Fischer esterification of 4-(4-formylphenyl)butanoic acid with ethanol (B145695). masterorganicchemistry.com This acid-catalyzed reaction proceeds through a series of equilibrium steps. The mechanism is initiated by the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This protonation significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgoit.edu The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comoit.edu Following a proton transfer from the attacking alcohol to one of the hydroxyl groups, a molecule of water is eliminated, a much better leaving group than the hydroxide (B78521) anion. masterorganicchemistry.com Deprotonation of the resulting species regenerates the acid catalyst and yields the final ester, this compound. masterorganicchemistry.comlibretexts.org

Another key transformation involves the formyl group, which is highly reactive toward nucleophiles. The electrophilicity of the formyl group's carbon atom makes it a prime target for nucleophilic addition reactions. For instance, it can undergo reduction to an alcohol using agents like sodium borohydride (B1222165) or oxidation to a carboxylic acid. These transformations are fundamental in modifying the structure and functionality of the molecule for various applications.

Furthermore, alternative synthetic strategies, such as the palladium-catalyzed coupling of a zincate intermediate with 4-bromobenzaldehyde (B125591), highlight the versatility of organometallic chemistry in constructing the carbon skeleton of this molecule. This pathway involves the initial preparation of ethyl 4-bromobutyrate, which forms an organozinc reagent that subsequently couples with the aryl bromide under palladium catalysis.

Role of Catalysis in Facilitating Synthetic Pathways (e.g., Nickel catalysis, acid catalysis)

Catalysis is fundamental to the efficient synthesis of this compound and its derivatives. Both acid and transition-metal catalysis play significant roles.

Nickel Catalysis: While palladium is often cited, nickel catalysis represents a cost-effective and powerful alternative for many cross-coupling reactions and transformations of aldehydes. nih.govresearchgate.net Nickel catalysts are effective in the hydrogenation of benzaldehyde (B42025) derivatives, preferentially reducing the carbonyl group to an alcohol. scirp.orgresearchgate.net In the context of derivatives of this compound, nickel(0) complexes, particularly with N-heterocyclic carbene (NHC) ligands, are known to activate aldehydes through η² coordination. acs.org This mode of coordination, where the C=O double bond coordinates to the metal center, activates the aldehyde for various transformations, including hydroacylation and dimerization. acs.org For synthetic pathways involving the construction of the molecule's backbone from aryl halides, nickel catalysts are widely used for cross-coupling reactions, demonstrating their utility in forming C(sp²)-C(sp³) bonds. researchgate.netwisc.edu The intrinsic properties of nickel, such as facile oxidative addition, allow it to catalyze challenging transformations effectively. nih.gov

Spectroscopic and Spectrometric Characterization in Mechanistic Studies (e.g., ¹H NMR, ¹³C NMR, HRMS)

Spectroscopic and spectrometric techniques are indispensable tools for elucidating reaction mechanisms, confirming product structures, and monitoring reaction progress. For this compound, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are particularly informative.

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In a mechanistic study of the esterification of 4-(4-formylphenyl)butanoic acid, the disappearance of the broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) and the appearance of the characteristic signals for the ethyl group—a quartet around 4.1 ppm and a triplet around 1.2 ppm—would confirm the formation of the ester. rsc.orgchegg.com

The ¹³C NMR spectrum is equally vital, showing distinct signals for each unique carbon atom. The chemical shifts provide evidence for the functional groups present. rsc.org For instance, the carbonyl carbon of the ester appears around 173 ppm, while the aldehyde carbonyl carbon is observed further downfield at approximately 192 ppm. rsc.org Tracking the shifts of these key carbon signals allows chemists to follow the transformation of functional groups during a reaction.

Below are the predicted NMR spectral data for this compound based on analogous structures.

Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | ~9.9 - 10.0 | Singlet |

| Aromatic (Ha) | ~7.8 - 7.9 | Doublet |

| Aromatic (Hb) | ~7.4 - 7.5 | Doublet |

| Ethyl (-OCH₂CH₃) | ~4.1 | Quartet |

| Benzylic (-CH₂-Ar) | ~2.7 | Triplet |

| Methylene (B1212753) (-CH₂-) | ~2.4 | Triplet |

| Methylene (-CH₂-) | ~2.0 | Multiplet |

Predicted ¹³C NMR Data

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | ~173 |

| Aldehyde Carbonyl (C=O) | ~192 |

| Aromatic (C-CHO) | ~135 |

| Aromatic (C-CH₂) | ~148 |

| Aromatic (CH) | ~130 |

| Aromatic (CH) | ~129 |

| Ethyl (-OC H₂CH₃) | ~61 |

| Benzylic (-C H₂-Ar) | ~35 |

| Methylene (-C H₂-) | ~33 |

| Methylene (-C H₂-) | ~26 |

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. mdpi.com In mechanistic studies, HRMS can confirm the identity of intermediates and final products with high accuracy. acs.orgacs.org For this compound (C₁₃H₁₆O₃), HRMS would confirm the molecular formula by providing an exact mass measurement, distinguishing it from other potential isobaric compounds and thereby validating the proposed reaction outcome.

Applications As a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis

Role in the Synthesis of Active Pharmaceutical Ingredient (API) Precursors

One of the most notable applications of Ethyl 4-(4-formylphenyl)butanoate is its use as a precursor in the synthesis of Febuxostat, a potent non-purine xanthine (B1682287) oxidase inhibitor used for the chronic management of hyperuricemia in patients with gout. justia.com The formyl group of this compound is a critical reactive site for constructing the thiazole (B1198619) ring system, a core component of the Febuxostat molecule. google.com

The synthesis of Febuxostat often involves the reaction of an intermediate derived from this compound with other reagents to build the final drug molecule. For instance, a common synthetic route involves the conversion of the formyl group to a nitrile, followed by reaction with a thioamide to form the thiazole ring. google.comepo.org The ethyl butanoate portion of the molecule can then be hydrolyzed to the corresponding carboxylic acid to yield Febuxostat. newdrugapprovals.org The efficiency and versatility of these reactions underscore the importance of this compound as a starting material in pharmaceutical manufacturing.

| Intermediate | Precursor | Key Transformation | Final Product |

| Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 4-hydroxy-3-nitrobenzaldehyde | Formylation | Febuxostat |

| 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-carboxylic acid ethyl ester | 3-cyano-4-isobutyloxyphenyl thiobenzamide | Ring closure and hydrolysis | Febuxostat |

| Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Cyanation and etherification | Febuxostat |

Utilization in the Construction of Complex Organic Architectures

The dual functionality of this compound makes it an ideal building block for the construction of intricate organic molecules. hilarispublisher.com Organic building blocks are fundamental molecular entities that serve as the foundation for creating more complex organic compounds. hilarispublisher.com The aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, and Grignard reactions, allowing for the extension of the carbon skeleton. sigmaaldrich.com Simultaneously, the ester group can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups like amides or used in coupling reactions.

This versatility enables the synthesis of complex polyfunctional molecules with precise control over their three-dimensional structure. For example, the aldehyde can be used to introduce a new stereocenter, while the ester can be used to link different molecular fragments. This level of control is crucial in the synthesis of natural products and other biologically active compounds where stereochemistry plays a vital role in their function. researchgate.net

Applications in Specialty Chemical Synthesis

Beyond pharmaceuticals, this compound finds applications in the synthesis of various specialty chemicals. sigmaaldrich.com Its ability to undergo a wide range of chemical transformations makes it a valuable starting material for producing polymers, dyes, and other materials with tailored properties. hilarispublisher.com

For example, the aldehyde group can be used to create polymers through polymerization reactions, leading to materials with specific mechanical, thermal, or optical properties. The aromatic ring can also be functionalized to further modify the properties of the resulting polymer. Similarly, the aldehyde can be used as a precursor for the synthesis of dyes and pigments, where the chromophore is constructed through reactions involving the formyl group.

Incorporation into Materials with Specific Properties

The unique chemical structure of this compound also allows for its incorporation into materials with specific, desirable properties, particularly in the realm of materials science. The presence of the aromatic ring and the aldehyde group can impart specific optical or electronic properties to a material.

For instance, the aromatic ring can contribute to the material's ability to absorb or emit light, making it useful in the development of organic light-emitting diodes (OLEDs) or other optoelectronic devices. The aldehyde group can be used to cross-link polymer chains, creating materials with enhanced mechanical strength and thermal stability. Research in this area continues to explore the potential of this compound and its derivatives in the design of advanced materials with tailored functionalities.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes to the Compound and its Derivatives

The development of more efficient and environmentally friendly synthetic methods for Ethyl 4-(4-formylphenyl)butanoate and its derivatives is a key area for future research. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents.

Future research could focus on:

Catalytic C-H Activation: Direct C-H functionalization of simpler aromatic precursors would offer a more atom-economical and sustainable route to the core structure, minimizing the need for pre-functionalized starting materials.

Biocatalysis: Employing enzymes, such as keto reductases, could enable the stereoselective synthesis of chiral derivatives, which is of significant interest for pharmaceutical applications.

Flow Chemistry: The use of microreactor technology could allow for safer, more efficient, and scalable production of this compound, with precise control over reaction parameters to maximize yield and minimize byproducts.

Novel Coupling Strategies: Exploring new cross-coupling methodologies beyond traditional approaches could provide more efficient pathways to the target molecule and its analogs.

Exploration of Undiscovered Reactivity Profiles and Cascade Reactions

The bifunctional nature of this compound presents opportunities for the discovery of novel reactivity and the design of elegant cascade reactions.

Future investigations could include:

Multi-component Reactions: Designing one-pot reactions where this compound reacts with two or more other components to rapidly assemble complex molecular architectures. This approach is highly desirable for generating libraries of diverse compounds for biological screening.

Domino Reactions: Investigating sequential transformations where the initial reaction of one functional group triggers a subsequent reaction at the other, leading to the formation of intricate polycyclic or heterocyclic systems. For example, a domino condensation and spirocyclization could be explored. sigmaaldrich.com

Organocatalysis: Utilizing small organic molecules as catalysts to promote novel transformations of the aldehyde or ester functionalities, potentially leading to new asymmetric synthetic methods.

Photoredox Catalysis: Exploring light-mediated reactions to access unique reactivity patterns that are not achievable through traditional thermal methods.

Expanding Applications in Emerging Fields of Organic Chemistry and Chemical Biology

While this compound is a valuable intermediate, its full potential in emerging scientific fields remains largely untapped.

Future research should aim to expand its applications in:

Chemical Biology: The aldehyde group can be used as a chemical handle for bioconjugation, allowing for the labeling and tracking of biomolecules. Derivatives of this compound could be designed as probes to study biological processes or as potential therapeutic agents. For instance, a derivative, ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate, has shown anti-inflammatory effects. nih.gov

Materials Science: The aromatic core and reactive functional groups make it a suitable monomer for the synthesis of novel polymers and functional materials. For example, it could be incorporated into polymers to create materials with tunable properties for applications in electronics or drug delivery.

Medicinal Chemistry: The compound can serve as a scaffold for the development of new drug candidates. The formyl and ester groups provide convenient points for modification to optimize biological activity and pharmacokinetic properties. Its structural motifs are found in compounds with potential antimicrobial and antioxidant properties.

Dynamic Covalent Chemistry: The reversible formation of covalent bonds with the formyl group could be exploited in the development of self-healing materials, adaptive systems, and dynamic combinatorial libraries.

Q & A

Basic: What are the key synthetic routes for Ethyl 4-(4-formylphenyl)butanoate, and how do reaction conditions influence yield?

Answer:

this compound can be synthesized via esterification of 4-(4-formylphenyl)butanoic acid with ethanol under acid catalysis. Alternative routes include nucleophilic substitution reactions using ethyl 4-(halophenyl)butanoate precursors, where the halide is replaced by a formyl group via formylation reagents (e.g., DMF/POCl₃). Reaction conditions such as temperature (optimal range: 60–80°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst choice (e.g., H₂SO₄ vs. p-toluenesulfonic acid) critically impact yield. For example, prolonged reflux in polar aprotic solvents may reduce side reactions like hydrolysis .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved when characterizing this compound?

Answer:

Discrepancies between NMR (e.g., unexpected splitting patterns) and mass spectrometry (e.g., molecular ion fragmentation) require cross-validation using complementary techniques:

- 2D NMR (HSQC, HMBC): Resolves ambiguous proton-carbon correlations, especially near the formyl group, which may exhibit anisotropic effects.

- High-resolution mass spectrometry (HRMS): Confirms molecular formula accuracy, distinguishing isobaric impurities.

- Computational modeling: DFT-based NMR chemical shift predictions (e.g., using Gaussian or ADF software) validate experimental peaks. Contradictions may arise from trace solvents or rotameric equilibria, necessitating purity reassessment via HPLC .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

Critical precautions include:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of vapors, as esters can irritate respiratory pathways.

- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent spreading.

- Storage: Keep in airtight containers away from oxidizers due to the formyl group’s reactivity .

Advanced: What strategies enhance the electrophilicity of the formyl group in this compound for nucleophilic additions?

Answer:

To activate the formyl group:

- Lewis acid catalysis: BF₃·Et₂O or TiCl₄ polarizes the carbonyl, increasing susceptibility to nucleophiles like amines or hydrides.

- Solvent effects: Low-polarity solvents (e.g., toluene) stabilize transition states in Schiff base formation.

- Electronic modulation: Introducing electron-withdrawing substituents (e.g., nitro groups) on the phenyl ring amplifies electrophilicity via resonance withdrawal. Kinetic studies show a 2–3× rate increase with these modifications .

Basic: How does the ester group in this compound influence its solubility and reactivity compared to carboxylic acid derivatives?

Answer:

The ethyl ester group reduces polarity, enhancing solubility in organic solvents (logP ~2.5 vs. ~1.8 for the free acid). Reactivity differences include:

- Hydrolysis resistance: Stable under neutral conditions but hydrolyzes in acidic/basic media to the carboxylic acid.

- Nucleophilic susceptibility: Less reactive than acid chlorides but more than amides, enabling selective transformations (e.g., transesterification with methanol/K₂CO₃) .

Advanced: What computational methods predict the interaction of this compound with biological targets like enzymes?

Answer:

- Molecular docking (AutoDock Vina, Glide): Screens binding poses with receptors (e.g., cytochrome P450) by scoring formyl group interactions with active-site residues.

- Molecular dynamics (MD) simulations (GROMACS): Assesses binding stability over time, highlighting hydrogen bonds with catalytic serine or histidine.

- QSAR models: Correlate substituent electronic parameters (Hammett σ) with inhibitory activity, guiding structural optimization .

Basic: What analytical techniques are critical for purity assessment of this compound post-synthesis?

Answer:

- HPLC (C18 column, UV detection at 254 nm): Quantifies impurities >0.1% using acetonitrile/water gradients.

- GC-MS: Detects volatile byproducts (e.g., ethyl chloride from side reactions).

- Elemental analysis: Validates C/H/N ratios within ±0.3% of theoretical values.

- FT-IR: Confirms ester C=O stretch (~1740 cm⁻¹) and formyl C=O (~1680 cm⁻¹) absence of hydroxyl impurities .

Advanced: How do structural modifications at the phenyl ring (e.g., halogen substitution) affect the compound’s bioactivity and metabolic stability?

Answer:

- Halogen substitution (F, Cl):

- Bioactivity: Electron-withdrawing groups (e.g., Cl at para position) increase affinity for hydrophobic enzyme pockets (e.g., 2× IC₅₀ improvement vs. unsubstituted analog).

- Metabolism: Fluorine reduces CYP450-mediated oxidation, extending half-life in vitro from 2.5 to 4.8 hours.

- Methoxy groups: Enhance solubility but may reduce blood-brain barrier penetration due to increased polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.